4-amino-1H-pyrazole-1-sulfonylfluoridehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1H-pyrazole-1-sulfonyl fluoride hydrochloride is a heterocyclic compound featuring a pyrazole ring with an amino group at the 4-position and a sulfonyl fluoride group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-pyrazole-1-sulfonyl fluoride hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 4-position can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
4-amino-1H-pyrazole-1-sulfonyl fluoride hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of hydrazine derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Nucleophilic Substitution: Substituted sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazine derivatives.
Scientific Research Applications
4-amino-1H-pyrazole-1-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-1H-pyrazole-1-sulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition . This interaction disrupts the enzyme’s catalytic activity, making it a potential therapeutic agent for diseases involving serine proteases .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-1-sulfonyl fluoride: Lacks the amino group at the 4-position, making it less versatile in terms of functionalization.
4-amino-1H-pyrazole: Lacks the sulfonyl fluoride group, reducing its potential as an enzyme inhibitor.
1H-pyrazole-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride, which may alter its reactivity and biological activity.
Uniqueness
4-amino-1H-pyrazole-1-sulfonyl fluoride hydrochloride is unique due to the presence of both the amino group and the sulfonyl fluoride group, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C3H5ClFN3O2S |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
4-aminopyrazole-1-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C3H4FN3O2S.ClH/c4-10(8,9)7-2-3(5)1-6-7;/h1-2H,5H2;1H |
InChI Key |
OEGIPUJFYMCIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1S(=O)(=O)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.